5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with activated carbonyl compounds under specific conditions . Industrial production methods may involve multi-step synthesis routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and properties . Some examples of similar compounds are:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
142664-23-1 |
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Molecular Formula |
C21H17N3OS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-cyclopropyl-3-(4-phenylsulfanylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17N3OS/c25-20-12-19(15-6-7-15)23-21-18(13-22-24(20)21)14-8-10-17(11-9-14)26-16-4-2-1-3-5-16/h1-5,8-13,15,22H,6-7H2 |
InChI Key |
PSLFYPJKOAOKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=C(C=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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